Desmethylescitalopram

Catalog No.
S637074
CAS No.
144025-14-9
M.F
C19H19FN2O
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylescitalopram

CAS Number

144025-14-9

Product Name

Desmethylescitalopram

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C19H19FN2O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1

InChI Key

PTJADDMMFYXMMG-IBGZPJMESA-N

SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Synonyms

desmethyl-escitalopram, desmethylcitalopram, desmethylescitalopram

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Pharmacology

  • Studies have investigated the pharmacological properties of ESC to better understand its potential contributions to the effects of escitalopram. Escitalopram itself has minimal interaction with the serotonin transporter, but ESC demonstrates a higher affinity, suggesting it may play a role in the medication's overall effect. )

Comparative Studies

  • Researchers have compared the effectiveness of escitalopram and ESC to elucidate their mechanisms of action. Studies suggest that both escitalopram and ESC influence serotonin neurotransmission, but escitalopram may have additional effects that contribute to its antidepressant properties. Source: ScienceDirect website:

Emerging Areas of Research

  • Some scientific inquiry has explored the potential for ESC to have applications beyond depression. However, this research is in the early stages and much more investigation is needed. Source: Diabete Care journal article:

Desmethylescitalopram, also known as N-desmethylcitalopram, is an active metabolite of the antidepressants citalopram and escitalopram. It belongs to the class of organic compounds known as phenylbutylamines, characterized by a phenyl group attached to a butylamine moiety. The chemical formula for desmethylescitalopram is C₁₉H₁₉FN₂O, with a molar mass of approximately 310.372 g/mol . This compound is involved in the metabolism of its parent drugs and contributes to their pharmacological effects, primarily functioning as a selective serotonin reuptake inhibitor (SSRI) that enhances serotonin levels in the brain .

, particularly oxidation processes. One significant reaction involves its conversion to citalopram aldehyde, methylamine, and hydrogen peroxide when reacted with oxygen and water . Additionally, it can undergo further transformations mediated by enzymes such as cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Example Reaction

  • Oxidation Reaction:
    N Desmethylcitalopram+Oxygen+WaterCitalopram aldehyde+Methylamine+Hydrogen peroxide\text{N Desmethylcitalopram}+\text{Oxygen}+\text{Water}\rightarrow \text{Citalopram aldehyde}+\text{Methylamine}+\text{Hydrogen peroxide}

As an active metabolite of citalopram and escitalopram, desmethylescitalopram exhibits biological activity similar to its parent compounds. It primarily acts as a selective serotonin reuptake inhibitor, increasing serotonin availability in synaptic clefts. This mechanism is associated with antidepressant effects and is beneficial in treating major depressive disorder and anxiety disorders . Its half-life is approximately 50 hours, allowing for prolonged therapeutic effects .

Desmethylescitalopram can be synthesized through several methods. One common approach involves modifying escitalopram through dealkylation processes. For example, escitalopram can be treated with aqueous ammonia followed by extraction and purification steps to yield desmethylescitalopram . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

General Synthesis Steps

  • Dissolve escitalopram in an organic solvent.
  • Add aqueous ammonia and stir.
  • Extract the organic layer and purify using chromatography.
  • Characterize the product using techniques like mass spectrometry.

Desmethylescitalopram's primary application lies in its role as a metabolite contributing to the efficacy of citalopram and escitalopram in treating depression and anxiety disorders. Research indicates that understanding its pharmacokinetics can improve therapeutic outcomes by tailoring antidepressant therapies based on individual metabolic profiles .

Desmethylescitalopram shares structural similarities with other compounds in the phenylbutylamine class and other SSRIs. Notable similar compounds include:

Compound NameStructure SimilarityUnique Features
CitalopramYesRacemic mixture; primary antidepressant
EscitalopramYesS-enantiomer of citalopram; more potent SSRI
DidesmethylcitalopramYesFurther demethylated form; less active
N-Nitroso Desmethyl EscitalopramYesPotentially forms nitrosamines; safety concerns

XLogP3

2.8

UNII

68457TFE9P

Wikipedia

Desmethylescitalopram

Dates

Modify: 2024-04-14

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